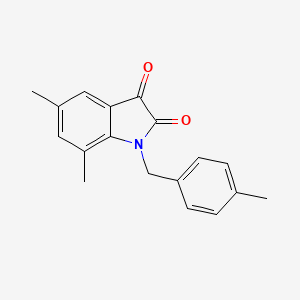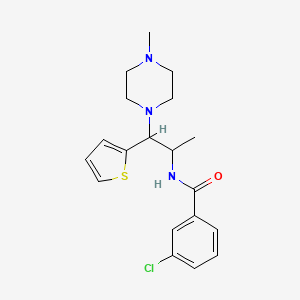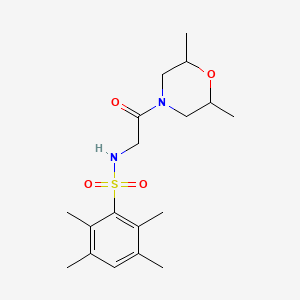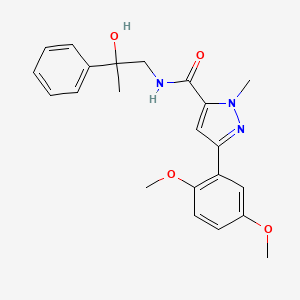
2-Bromo-1-(2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Bromo-1-(2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one” is a complex organic molecule. It contains bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple halogen atoms (bromine and fluorine) and a trifluoromethyl group. These groups are attached to a phenyl ring and an ethanone group . The exact 3D structure may require computational chemistry methods or experimental techniques like X-ray crystallography for precise determination .Chemical Reactions Analysis
The compound’s benzylic position, being adjacent to the phenyl ring, is likely to be a site of reactivity. Benzylic halides typically undergo nucleophilic substitution reactions, with the pathway (SN1 or SN2) depending on the degree of substitution . The presence of electron-withdrawing fluorine and trifluoromethyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of halogen atoms and the trifluoromethyl group can influence properties like molecular weight, boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants in Environmental and Human Health Studies
Brominated flame retardants (BFRs) are a class of chemicals widely used in various materials to inhibit or resist the spread of fire. Research has focused on their environmental presence, human exposure, and potential health effects, given their persistence and bioaccumulative properties.
Environmental Presence and Human Exposure : Studies have identified various BFRs, including polybrominated diphenyl ethers (PBDEs) and newer alternatives like hexabromocyclododecane (HBCDD) and decabromodiphenyl ethane (DBDPE), in indoor environments such as homes, offices, and electronic recycling facilities. These compounds have been detected in air, dust, and human serum, indicating widespread exposure. High exposure levels were particularly noted in specific occupational settings, such as electronic recycling plants, where workers showed significantly higher body burdens of certain BFRs compared to the general population (Ali et al., 2011), (Pettersson-Julander et al., 2004).
Health Concerns and Toxicity Studies : The health implications of BFR exposure have been a significant concern, with research suggesting potential neurotoxic and reproductive effects. Workers in industries with high BFR exposure have shown various health effects, including neurologic abnormalities and reproductive issues, underscoring the need for further research into safer chemical alternatives and effective exposure mitigation strategies (Ichihara et al., 2004).
Eigenschaften
IUPAC Name |
2-bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-6(16)7-5(12)2-1-4(8(7)11)9(13,14)15/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUDBKHNHBGQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
![6-(4-methoxybenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2707562.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)
![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)

